Hydrophilicity Advantage: Computed logP of N-(Aminomethyl)-N-methylnitrous amide vs. NDMA and NMEA
The target compound exhibits a substantially lower computed logP (-2.07) compared to both N-nitrosodimethylamine (NDMA; logP ~ -0.64) and N-nitrosomethylethylamine (NMEA; logP ~ -0.08) [1][2]. This greater hydrophilicity predicts markedly different reversed‑phase HPLC retention times and aqueous solubility.
| Evidence Dimension | Computed Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = -2.07 (ZINC calculated XLogP3-based value) |
| Comparator Or Baseline | NDMA logP ~ -0.64; NMEA logP ~ -0.08 (calculated values via comparable methods) |
| Quantified Difference | 1.4–2.0 log units lower (more hydrophilic) |
| Conditions | In silico prediction using XLogP3 algorithm; ZINC database entries. |
Why This Matters
Significantly lower logP impacts chromatographic behavior, extraction efficiency, and solvent selection in analytical method development, making this compound uniquely suited for aqueous-based applications.
- [1] ZINC Database. ZINC000005112739; Computed logP = -2.065. View Source
- [2] PubChem. NDMA (CID 6124) and NMEA (CID 25418) computed logP values. View Source
